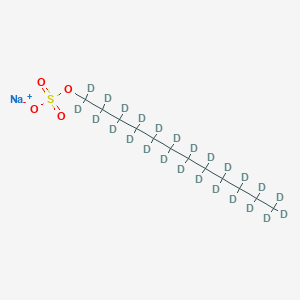

Sodium dodecyl sulfate-d25

Beschreibung

The exact mass of the compound Sodium dodecyl sulfate-d25 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium dodecyl sulfate-d25 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium dodecyl sulfate-d25 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-YCGROXIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635724 | |

| Record name | Sodium (~2~H_25_)dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-24-6 | |

| Record name | Sodium (~2~H_25_)dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulfate-d25 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of Sodium Dodecyl Sulfate-d25 in Advanced Research

This guide provides an in-depth exploration of Sodium dodecyl sulfate-d25 (SDS-d25), a deuterated isotopic analog of the widely used anionic surfactant, Sodium dodecyl sulfate (SDS). We will delve into the fundamental principles of isotopic labeling and elucidate how the unique properties of SDS-d25 are leveraged in sophisticated research applications, particularly in the fields of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision, accuracy, and scope of their analytical methodologies.

Introduction: From a Ubiquitous Surfactant to a Precision Tool

Sodium dodecyl sulfate (SDS) is an amphiphilic organic compound renowned for its efficacy as a detergent and denaturing agent.[1][2] Its molecular structure, featuring a 12-carbon hydrophobic tail and a polar sulfate headgroup, allows it to disrupt non-covalent bonds in proteins and form micelles that can solubilize hydrophobic molecules.[2][3] These properties have made it an indispensable component in laboratory techniques such as SDS-PAGE for protein separation, cell lysis for nucleic acid extraction, and in pharmaceutical formulations as a solubilizing agent.[1][2][4][5]

The advent of stable isotope labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, has transformed standard laboratory reagents into powerful analytical tools.[6][7] Sodium dodecyl sulfate-d25 is the perdeuterated analogue of SDS, where all 25 hydrogen atoms on the dodecyl tail have been replaced with deuterium (²H or D).[8][9] This isotopic substitution results in a predictable increase in molecular weight but preserves the fundamental physicochemical properties of the molecule, such as its surfactant and denaturing capabilities.[7] This subtle modification opens the door to highly specific and sensitive analytical applications that are unattainable with its non-labeled counterpart.

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecyl Sulfate-d25 (SDS-d25) |

| Molecular Formula | C₁₂H₂₅NaO₄S[3] | C₁₂D₂₅NaO₄S (CD₃(CD₂)₁₁OSO₃Na)[8] |

| Molecular Weight | ~288.37 g/mol [3] | ~313.54 g/mol [8][9] |

| Unlabeled CAS No. | 151-21-3[1][8] | 151-21-3[8] |

| Labeled CAS No. | N/A | 110863-24-6[8] |

| Primary Function | Anionic surfactant, detergent, protein denaturant[1][10] | Isotopic labeling standard, NMR-silent surfactant[8] |

Core Application I: Quantitative Mass Spectrometry

One of the most powerful applications of SDS-d25 is its use as an internal standard (IS) for the accurate quantification of unlabeled SDS in complex matrices using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis by MS can be hampered by several factors, including sample loss during preparation, variability in instrument response, and matrix effects where other molecules in the sample suppress or enhance the ionization of the target analyte.[11][12] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.

The core principle is to add a known quantity of a stable isotope-labeled version of the analyte (in this case, SDS-d25) to the sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to the native analyte (SDS), it experiences the exact same sample loss, ionization suppression, or enhancement. The mass spectrometer can distinguish between the light (native) and heavy (labeled) forms based on their mass difference. By measuring the ratio of the MS signal of the native analyte to the internal standard, an extremely accurate and precise quantification can be achieved, as the ratio remains constant regardless of analytical variability.

Experimental Workflow & Protocol

The following protocol outlines a typical workflow for quantifying residual SDS in a purified protein sample, a common requirement in biopharmaceutical quality control.

Protocol 1: Quantification of Residual SDS using SDS-d25 Internal Standard

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled SDS (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Prepare a stock solution of SDS-d25 (e.g., 10 µg/mL) in the same solvent. This will be the Internal Standard (IS) spiking solution.

-

Create a series of calibration standards by serially diluting the unlabeled SDS stock solution. Each calibration standard should then be spiked with a fixed volume of the IS spiking solution to maintain a constant IS concentration across all standards.

-

-

Sample Preparation:

-

To a known volume or mass of the test sample (e.g., a protein solution), add the same fixed volume of the IS spiking solution used for the calibrators.

-

Vortex the sample to ensure homogeneity.

-

Perform any necessary sample cleanup, such as protein precipitation (e.g., with cold acetone) to remove the bulk protein, which can interfere with the analysis.[11] Centrifuge and collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared standards and samples onto an appropriate LC system (e.g., a C18 reverse-phase column) coupled to a mass spectrometer.

-

The mobile phase gradient should be optimized to achieve good chromatographic separation of SDS from other sample components.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both unlabeled SDS and SDS-d25. Given that SDS is an anionic surfactant, analysis is typically performed in negative ion mode.

-

-

Data Processing:

-

For each injection, integrate the peak areas for both the unlabeled SDS and the SDS-d25.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of SDS) / (Peak Area of SDS-d25).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. The curve should be linear.

-

Determine the concentration of SDS in the unknown sample by interpolating its measured PAR on the calibration curve.

-

Visualization of the IDMS Workflow

The logical flow of this quantitative method is illustrated below.

Caption: Workflow for quantifying SDS using SDS-d25 as an internal standard.

Core Application II: Biomolecular NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying the structure and dynamics of proteins and other biomolecules, the solvent and other solution components can generate large signals that obscure the signals from the molecule of interest. This is where SDS-d25 provides a critical advantage.

The Principle of an "NMR-Silent" Surfactant

¹H NMR is the most common type of NMR experiment, detecting the signals from hydrogen nuclei. When studying biomolecules, researchers often use deuterated solvents, such as deuterium oxide (D₂O), to minimize the solvent signal. However, many proteins, especially membrane proteins, are not soluble in simple aqueous buffers and require detergents like SDS to maintain their structure and prevent aggregation.[13]

If standard, protonated SDS were used in a D₂O buffer, the 25 protons on its long alkyl tail would produce an enormous set of signals in the ¹H NMR spectrum, completely overwhelming the relatively weak signals from the protein of interest.[14] By using SDS-d25, where these protons are replaced with deuterium, the surfactant becomes effectively "invisible" or "silent" in the ¹H NMR spectrum.[8] Deuterium has a different gyromagnetic ratio and resonates at a completely different frequency, meaning it is not detected in a standard proton NMR experiment. This allows researchers to obtain clean, high-resolution spectra of the solubilized biomolecule without interference.[15]

Key Use Cases in NMR

-

Structural Studies of Membrane Proteins: SDS-d25 micelles can mimic the hydrophobic environment of a cell membrane, allowing membrane proteins to be solubilized in a near-native state for structural analysis by solution NMR.

-

Protein Folding and Unfolding Studies: Researchers can use SDS-d25 to study the denaturing process of proteins. The clean spectral background allows for precise monitoring of changes in the protein's NMR signals as it unfolds in the presence of the surfactant.[14]

-

Drug-Membrane and Protein-Surfactant Interaction Studies: By using SDS-d25, the focus remains squarely on the signals of the protein or small molecule drug. This enables detailed investigation of which parts of the molecule are interacting with the micelle environment, providing insights into drug delivery and membrane transport.[16]

Visualization of the NMR Application

The diagram below conceptualizes how SDS-d25 enables clear spectral analysis of a solubilized protein.

Caption: SDS-d25 micelles render the surfactant "silent" in ¹H NMR.

Conclusion and Future Perspectives

Sodium dodecyl sulfate-d25 exemplifies the power of stable isotope labeling to create high-precision analytical tools from common reagents. Its role as a "gold standard" internal standard in mass spectrometry enables robust and reliable quantification, which is critical for regulatory compliance and quality control in the pharmaceutical industry.[17] In parallel, its application as an NMR-silent surfactant has been instrumental in advancing the structural biology of challenging targets like membrane proteins.

As analytical instrumentation continues to increase in sensitivity, the demand for high-purity, well-characterized isotopic standards like SDS-d25 will only grow. Future applications may include its use as a tracer to study the environmental fate of surfactants[18] or in neutron scattering experiments to probe the structure of complex colloidal systems. For researchers in drug development and the broader life sciences, incorporating SDS-d25 into their analytical workflows is a definitive step toward achieving higher standards of data quality and scientific insight.

References

- Primary Applications of Sodium Dodecyl Sulfate (SDS). Google Cloud.

- C12H25NaSO4 properties. Google Cloud.

-

Sodium dodecyl sulfate - Wikipedia . Wikipedia. Available at: [Link]

-

A precise spectrophotometric method for measuring sodium dodecyl sulfate concentration . ScienceDirect. Available at: [Link]

-

Various Applications of Sodium Dodecyl Sulfate | LOOK . LookChem. Available at: [Link]

-

Sodium dodecyl sulphate: A very useful surfactant for Scientific Invetigations - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants . ResearchGate. Available at: [Link]

-

Optimization and validation of a quantitative capillary electrophoresis sodium dodecyl sulfate method for quality control and stability monitoring of monoclonal antibodies - PubMed . PubMed. Available at: [Link]

-

Sodium dodecyl sulfate-d25 | C12H25NaO4S | CID 23700838 - PubChem . PubChem. Available at: [Link]

-

Qualitative and quantitative methods detection of SDS based on polyelectrolyte microcapsules - PubMed . PubMed. Available at: [Link]

-

Qualitative and quantitative methods detection of SDS based on polyelectrolyte microcapsules - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Isotopic labeling - Wikipedia . Wikipedia. Available at: [Link]

-

Isotope Labeling - Cerno Bioscience . Cerno Bioscience. Available at: [Link]

-

Quantification of sodium dodecyl sulfate in microliter-volume biochemical samples by visible light spectroscopy - PubMed . PubMed. Available at: [Link]

-

You can have your SDS and get rid of it too - Allumiqs . Allumiqs. Available at: [Link]

-

Association of sodium dodecyl sulfate in aqueous solutions according to chemical shifts in 1H NMR spectra - ResearchGate . ResearchGate. Available at: [Link]

-

Fate and effects of the surfactant sodium dodecyl sulfate - PubMed . PubMed. Available at: [Link]

-

Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry . PLOS ONE. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube . YouTube. Available at: [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

isotope labeling techniques: Topics by Science.gov . Science.gov. Available at: [Link]

-

Quantitative Phase Imaging to Study the Effect of Sodium Dodecyl Surfactant on Adherent L929 Fibroblasts on Tissue Culture Plates - MDPI . MDPI. Available at: [Link]

-

Nuclear magnetic resonance study of the interaction of sodium dodecyl sulfate with phycocyanin - PubMed . PubMed. Available at: [Link]

-

Sodium dodecyl sulfate removal during electrospray ionization using cyclodextrins as simple sample solution additive for improved mass spectrometric detection of peptides - PubMed . PubMed. Available at: [Link]

-

Ecotoxicological Effects of the Anionic Surfactant Sodium Dodecyl Sulfate (SDS) in Two Marine Primary Producers: Phaeodactylum tricornutum and Ulva lactuca - MDPI . MDPI. Available at: [Link]

-

Sodium dodecyl sulfate removal during electrospray ionization using cyclodextrins as simple sample solution additive for improved mass spectrometric detection of peptides | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. webqc.org [webqc.org]

- 4. Primary Applications of Sodium Dodecyl Sulfate (SDS) – Sodium [sodiumdodecylsulfate.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 8. isotope.com [isotope.com]

- 9. Sodium dodecyl sulfate-d25 | C12H25NaO4S | CID 23700838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. allumiqs.com [allumiqs.com]

- 12. youtube.com [youtube.com]

- 13. A precise spectrophotometric method for measuring sodium dodecyl sulfate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nuclear magnetic resonance study of the interaction of sodium dodecyl sulfate with phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization and validation of a quantitative capillary electrophoresis sodium dodecyl sulfate method for quality control and stability monitoring of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium Dodecyl Sulfate-d25 (SDS-d25) for Advanced Research Applications

Introduction: The Isotopic Advantage in Surfactant Chemistry

In the landscape of modern biophysical and pharmaceutical research, the tools we employ must offer precision, clarity, and adaptability. Sodium dodecyl sulfate (SDS), a widely utilized anionic surfactant, has long been a staple for solubilizing and denaturing proteins. However, for advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Small-Angle Neutron Scattering (SANS), the protonated form of this detergent can introduce significant experimental limitations. This guide provides an in-depth exploration of Sodium dodecyl sulfate-d25 (SDS-d25), the perdeuterated analogue of SDS. By replacing all 25 hydrogen atoms on the dodecyl chain with deuterium, SDS-d25 offers a unique set of properties that enable researchers to overcome the challenges posed by its protonated counterpart, thereby unlocking a higher level of structural and functional insights into complex biological systems.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physical and chemical properties of SDS-d25, provide a rationale for its application in key analytical techniques, and present detailed, field-proven protocols to guide your experimental design.

Core Physicochemical Properties of Sodium Dodecyl Sulfate-d25

The utility of SDS-d25 in advanced research is fundamentally linked to its distinct physical and chemical characteristics. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, imparts subtle but significant changes that are leveraged in various experimental contexts.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₂D₂₅NaO₄S | [1][2] |

| Molecular Weight | 313.53 g/mol | [1][2][3] |

| CAS Number | 110863-24-6 | [1][2] |

| Appearance | White to off-white solid/powder | [2] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Solubility in Water | 20 mg/mL (requiring sonication) | [5] |

| Melting Point | 204-207 °C (decomposes) | [4][6] |

| Critical Micelle Concentration (CMC) in H₂O at 25°C | ~8.2 mM (for non-deuterated SDS) | [7][8][9][10] |

The Scientific Rationale and Applications of SDS-d25

The primary driver for utilizing SDS-d25 is the desire to eliminate or distinguish the surfactant's signal from that of the molecule of interest in sophisticated analytical techniques. This isotopic substitution provides a powerful tool for enhancing signal-to-noise ratios and simplifying data interpretation.

Biomolecular NMR Spectroscopy: Unmasking the Protein Signal

In solution NMR studies of membrane proteins or protein-detergent complexes, the high concentration of detergent required for solubilization results in intense proton signals from the detergent itself. These signals can obscure the signals from the protein, making spectral analysis challenging, if not impossible.

The Causality Behind Using SDS-d25 in NMR:

-

Signal Suppression: By replacing the protons on the alkyl chain of SDS with deuterium, the ¹H NMR spectrum becomes "silent" in the regions where the detergent would normally produce strong signals. This allows for the unobstructed observation of the protein's proton resonances.

-

Reduced Linewidths: Deuteration of the detergent minimizes proton-proton dipolar interactions between the detergent and the protein. This reduction in dipolar coupling leads to narrower linewidths for the protein signals, resulting in higher resolution and sensitivity in the NMR spectra.

Small-Angle Neutron Scattering (SANS): The Power of Contrast Matching

SANS is a powerful technique for studying the size and shape of macromolecules and their complexes in solution. The scattering of neutrons is dependent on the scattering length density (SLD) of the components in the sample.

The Causality Behind Using SDS-d25 in SANS:

-

Contrast Variation: Hydrogen and deuterium have significantly different neutron scattering lengths. This allows for a technique called "contrast matching," where the SLD of the solvent (a mixture of H₂O and D₂O) can be adjusted to match the SLD of a specific component in a complex, effectively making that component "invisible" to the neutron beam.

-

Focusing on the Protein: By using fully deuterated SDS-d25 and a D₂O-based buffer, the SLD of the detergent can be closely matched to that of the solvent. This renders the detergent micelles nearly transparent to the neutron beam, allowing the scattering signal to be dominated by the solubilized protein. This greatly simplifies the data analysis and allows for the direct determination of the protein's size and shape within the detergent micelle[7].

Mass Spectrometry: Navigating the Challenges of a "Problematic" Surfactant

While SDS is an excellent solubilizing agent, it is notoriously problematic for mass spectrometry, as it can suppress ionization and interfere with the analysis. However, for certain applications, particularly with hydrophobic proteins, its use is unavoidable. The principles for handling SDS in mass spectrometry are directly applicable to SDS-d25. The primary strategy involves the efficient removal of the detergent prior to analysis.

The Causality Behind SDS Removal:

-

Ion Suppression: SDS has a high surface activity and can suppress the ionization of peptides and proteins in the mass spectrometer's ion source, leading to a significant loss of signal.

-

Adduct Formation: The sodium ions from SDS can form adducts with the analytes, complicating the mass spectra.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific system of interest.

Protocol 1: Reconstitution of a Membrane Protein in SDS-d25 for Solution NMR Studies

This protocol outlines a general procedure for solubilizing and reconstituting a membrane protein into SDS-d25 micelles for structural and functional analysis by solution NMR.

Materials:

-

Purified membrane protein of interest

-

Sodium dodecyl sulfate-d25 (SDS-d25)

-

Dialysis buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0)

-

Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

-

Ultracentrifugation equipment

Procedure:

-

Initial Solubilization: Resuspend the purified membrane protein pellet in a minimal volume of dialysis buffer containing a concentration of SDS-d25 that is well above its CMC (e.g., 50-100 mM). Gently agitate the solution at room temperature or 4°C for 1-2 hours to ensure complete solubilization.

-

Clarification: Centrifuge the solution at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet any insoluble material. Carefully collect the supernatant containing the solubilized protein.

-

Detergent Exchange and Removal of Excess Detergent:

-

Place the supernatant in dialysis tubing.

-

Dialyze against a large volume of dialysis buffer containing a final desired concentration of SDS-d25 (typically 2-5 times the CMC) for at least 24 hours at 4°C, with at least two buffer changes. This step is crucial for removing any other detergents used during purification and for establishing a well-defined protein-detergent complex.

-

-

Concentration: Concentrate the dialyzed sample to the desired volume for NMR analysis (typically 250-500 µL) using a centrifugal concentrator with an appropriate MWCO.

-

Final Sample Preparation: Add D₂O to the concentrated sample to a final concentration of 5-10% for the NMR lock. The final protein concentration for NMR should ideally be in the range of 0.1-1 mM.

Sources

- 1. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allumiqs.com [allumiqs.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. predictioncenter.org [predictioncenter.org]

- 9. researchgate.net [researchgate.net]

- 10. lmaleidykla.lt [lmaleidykla.lt]

- 11. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

An In-Depth Technical Guide to the Critical Micelle Concentration of Deuterated Sodium Dodecyl Sulfate (d-SDS)

Introduction: The Significance of Deuterated Surfactants in Advanced Research

Sodium Dodecyl Sulfate (SDS) is an anionic surfactant of paramount importance across a spectrum of scientific disciplines, from biochemistry to materials science. Its self-assembly into micelles above a certain concentration—the Critical Micelle Concentration (CMC)—is a cornerstone of its utility. For researchers, scientists, and drug development professionals, understanding and controlling this phenomenon is crucial for applications ranging from protein solubilization to the formulation of drug delivery systems.

The substitution of hydrogen with its heavier isotope, deuterium, in SDS (yielding deuterated SDS, or d-SDS) offers a powerful tool for probing the structure and dynamics of micellar systems. This is particularly true for techniques like Small-Angle Neutron Scattering (SANS), where the difference in neutron scattering length between hydrogen and deuterium provides a unique "contrast" to illuminate the details of molecular self-assembly. However, this isotopic substitution is not merely a passive labeling strategy; it subtly alters the physicochemical properties of the surfactant, including its CMC. This guide provides a comprehensive technical overview of the CMC of deuterated SDS, delving into the underlying principles, experimental methodologies, and the practical implications for research and development.

The Thermodynamics of Micellization: A Brief Primer

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl chains of surfactant monomers disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. Above the CMC, the aggregation of these hydrophobic tails into the core of a micelle minimizes this disruption, releasing water molecules and resulting in a net increase in the entropy of the system. This entropy gain is the primary driving force for micellization.

The overall process can be described by the Gibbs free energy of micellization (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

A spontaneous process is characterized by a negative ΔG°mic. For many ionic surfactants like SDS at room temperature, the enthalpic term is often small and can be endothermic, highlighting the dominance of the entropic contribution.

The Isotope Effect: How Deuteration Influences the Critical Micelle Concentration

The substitution of hydrogen with deuterium can influence the CMC of SDS through two primary mechanisms: the solvent isotope effect (when using heavy water, D₂O, as the solvent) and the surfactant isotope effect (when the surfactant molecule itself is deuterated).

Solvent Isotope Effect: The Impact of Heavy Water (D₂O)

When SDS is dissolved in heavy water (D₂O) instead of light water (H₂O), a noticeable change in the CMC is observed. D₂O is a more structured solvent than H₂O due to the greater strength of deuterium bonds compared to hydrogen bonds. This enhanced structuring of the solvent around the hydrophobic alkyl chains of the SDS monomers leads to a more pronounced hydrophobic effect. Consequently, the aggregation of surfactant molecules into micelles becomes more energetically favorable at a lower concentration.

Experimental evidence supports this theoretical understanding. A study by Mysels and Kapauan (1961) demonstrated that the CMC of sodium lauryl sulfate is approximately 2.5% lower in D₂O than in H₂O[1]. This finding is crucial for researchers working with D₂O as a solvent in techniques like SANS, as the CMC will be slightly, but significantly, altered.

Surfactant Isotope Effect: Deuterating the SDS Molecule

The deuteration of the alkyl chain of the SDS molecule (perdeuterated SDS, often denoted as SDS-d₂₅) also influences the CMC. The underlying principles are more subtle than the solvent isotope effect and relate to the intrinsic properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The C-D bond is slightly shorter and has a lower vibrational frequency than the C-H bond. This leads to a smaller molar volume and reduced polarizability of the deuterated alkyl chain. As a result, the van der Waals interactions between deuterated hydrocarbon chains are slightly weaker than those between their protonated counterparts. This subtle weakening of the hydrophobic interactions within the micellar core would theoretically lead to a slight increase in the CMC for d-SDS compared to h-SDS in the same solvent.

While the theoretical basis for this effect is sound, direct experimental data providing a precise, comparative CMC value for fully deuterated SDS (SDS-d₂₅) versus protonated SDS (h-SDS) under identical conditions is not extensively reported in publicly available literature. However, the principles of isotope effects on hydrophobic interactions suggest that any difference is likely to be small but potentially significant for high-precision experiments.

Quantitative Data Summary

The following table summarizes the established CMC value for protonated SDS and the observed effect of solvent deuteration.

| Surfactant | Solvent | Temperature (°C) | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (h-SDS) | H₂O | 25 | 8.2 - 8.3 | [2][3][4] |

| Sodium Dodecyl Sulfate (h-SDS) | D₂O | 25 | ~8.0 (approx. 2.5% lower than in H₂O) | [1] |

| Deuterated Sodium Dodecyl Sulfate (d-SDS) | H₂O / D₂O | 25 | Not explicitly reported in comparative studies |

Experimental Determination of the Critical Micelle Concentration

Accurate determination of the CMC is fundamental to characterizing any surfactant system. Several well-established techniques can be employed, each monitoring a different physicochemical property that exhibits a distinct change at the CMC.

Experimental Workflow for CMC Determination

The general workflow for determining the CMC is independent of the specific technique chosen.

Caption: General workflow for the experimental determination of the CMC.

Key Experimental Protocols

-

Conductivity Measurement: This method is suitable for ionic surfactants like SDS.

-

Principle: The molar conductivity of the solution changes as the surfactant concentration increases. Below the CMC, SDS exists as individual ions (Na⁺ and DS⁻), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counterions. This leads to a change in the slope of the conductivity versus concentration plot.

-

Step-by-Step Protocol:

-

Prepare a stock solution of the surfactant (h-SDS or d-SDS) at a concentration well above the expected CMC.

-

Perform serial dilutions to obtain a range of concentrations spanning the expected CMC.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific or molar conductivity against the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

-

-

Surface Tension Measurement (Tensiometry):

-

Principle: Surfactants are surface-active agents, meaning they accumulate at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.

-

Step-by-Step Protocol:

-

Prepare a series of surfactant solutions of varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at which the plot shows a sharp break.

-

-

-

Fluorescence Spectroscopy:

-

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio.

-

Step-by-Step Protocol:

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Calculate the I₁/I₃ ratio for each concentration.

-

Plot the I₁/I₃ ratio against the surfactant concentration.

-

The CMC is determined from the inflection point of this plot.

-

-

Logical Framework for Experimental Design

When investigating the CMC of deuterated SDS, a rigorous experimental design is crucial for obtaining reliable and comparable data.

Caption: Logical framework for a comprehensive study of the isotope effect on the CMC of SDS.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the CMC of deuterated SDS is not merely an academic exercise; it has significant practical implications:

-

Accurate Design of SANS Experiments: For quantitative analysis of SANS data, particularly in complex systems involving proteins or polymers, knowing the precise CMC of d-SDS under the experimental conditions (including the use of D₂O) is essential for correct interpretation of scattering profiles and modeling of micellar structures.

-

Formulation of Deuterated Drug Delivery Systems: In the development of advanced drug delivery vehicles, where deuterated components may be used for mechanistic studies (e.g., using NMR or neutron scattering to track component distribution), understanding how deuteration affects surfactant aggregation is critical for ensuring formulation stability and predicting drug loading and release profiles.

-

Fundamental Studies of Surfactant Physics: The subtle differences in the CMC between protonated and deuterated systems provide valuable experimental data for refining theoretical models of micellization and the hydrophobic effect.

Conclusion

The critical micelle concentration of sodium dodecyl sulfate is a fundamental parameter that is influenced by isotopic substitution. The use of heavy water (D₂O) as a solvent leads to a discernible decrease in the CMC due to an enhanced hydrophobic effect. The deuteration of the surfactant's alkyl chain is predicted to cause a slight increase in the CMC due to weaker van der Waals interactions, although direct comparative experimental data remains sparse in the literature. For researchers and professionals in drug development, a precise understanding of these isotope effects is crucial for the accurate design and interpretation of experiments, particularly those employing neutron scattering, and for the rational design of advanced formulations. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the CMC for both protonated and deuterated SDS, ensuring scientific integrity and reproducibility in this vital area of colloid and interface science.

References

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

- Geng, L., et al. (2018). Determination of the critical micelle concentration of sodium dodecyl sulphate in aqueous solution in the presence of an organic additive of acetonitrile by conductometry and an inorganic additive of phosphate by fluorometry. Asian Journal of Chemistry, 30(1), 167-170.

- Khan, A. M., & Shah, S. S. (2011). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentration of Pyrene on its Cmc Using ORIGIN Software. Journal of the Chemical Society of Pakistan, 33(3).

-

Chegg. (2023). Solved iii) The critical micelle concentration (CMC) of the | Chegg.com. Retrieved from [Link]

- D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(50), 15214-15225.

- Mészáros, R., et al. (2005). Deuterium isotope effects on the interaction between hyperbranched polyethylene imine and an anionic surfactant. The Journal of Physical Chemistry B, 109(33), 16196-16202.

- Mysels, K. J., & Kapauan, P. (1961). The critical micelle concentrations of sodium decyl and lauryl sulfates in heavy water. (U.S. Atomic Energy Commission.

- Unpublished. (n.d.).

-

DiVA portal. (2005). Deuterium isotope effects on the interaction between hyperbranched polyethylene imine and an anionic surfactant. Retrieved from [Link]

-

Scribd. (n.d.). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamics of micellisation: Sodium dodecyl sulfate/sodium deoxycholate with polyethylene glycol and model drugs. Retrieved from [Link]

- ACS Publications. (2020). Eureka Moment: An Archimedean Alternative for the Determination of cmc of Surfactants via Weight Measurements. ACS Omega, 5(50), 32326-32332.

-

ResearchGate. (n.d.). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization: An Undergraduate Laboratory Experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium Isotope Effects on the Interaction between Hyperbranched Polyethylene Imine and an Anionic Surfactant. Retrieved from [Link]

- National Institutes of Health. (n.d.).

-

ResearchGate. (n.d.). Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water. Retrieved from [Link]

- Unpublished. (n.d.).

- PubMed. (n.d.). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase.

-

ResearchGate. (n.d.). The critical micelle concentration (cmc) of SDS as a function of the.... Retrieved from [Link]

- PubMed. (n.d.).

- Australian Journal of Basic and Applied Sciences. (n.d.). Investigation on Some Properties of SDS Solutions.

-

ResearchGate. (n.d.). Determination of the critical micelle concentration (CMC) of SDS and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Unusually Large Deuterium Isotope Effects in the Phase Diagram of a Mixed Alkylglucoside Surfactant/Water System. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Amphiphilic Nature of Sodium Dodecyl-d25 Sulfate (SDS-d25)

Introduction: The Dual Personality of a Surfactant

Sodium dodecyl sulfate (SDS) is a widely recognized anionic surfactant, indispensable in numerous scientific and industrial applications, from cleaning products to biochemical assays.[1][2][3] Its deuterated analogue, sodium dodecyl-d25 sulfate (SDS-d25), possesses the same fundamental amphiphilic properties but with the significant advantage of isotopic labeling.[4] This guide delves into the core amphiphilic nature of SDS-d25, exploring its physicochemical properties and highlighting its critical role in advanced research methodologies.

At its core, the utility of SDS-d25 stems from its amphiphilic structure—a molecule with a dual affinity for polar and non-polar environments.[1][5] This is characterized by a hydrophilic sulfate "head" group and a hydrophobic dodecyl "tail." In SDS-d25, the 25 hydrogen atoms on the C12 alkyl tail are replaced with deuterium.[4][6][7] This isotopic substitution, while minimally impacting its surfactant properties, renders the molecule invaluable for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).[8][9]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of SDS-d25's behavior in aqueous solutions, the critical process of micellization, and the practical applications that leverage its unique deuterated nature.

The Molecular Architecture of Amphiphilicity

The defining characteristic of SDS-d25 is its molecular structure, which dictates its behavior at interfaces and in solution. The molecule consists of two distinct moieties:

-

The Hydrophilic Head: A negatively charged sulfate group (-OSO₃⁻) associated with a sodium counter-ion (Na⁺). This polar head readily interacts with water and other polar solvents through ion-dipole and hydrogen bonding interactions.

-

The Hydrophobic Tail: A fully deuterated 12-carbon alkyl chain (CD₃(CD₂)₁₁-). This non-polar tail is repelled by water and preferentially interacts with other non-polar molecules or self-associates to minimize contact with the aqueous environment.[10]

This dual nature is the essence of its amphiphilicity, driving its tendency to accumulate at interfaces (e.g., air-water, oil-water) and to self-assemble into supramolecular structures in solution.

Caption: Molecular structure of an SDS-d25 monomer.

Micellization: The Cornerstone of SDS-d25 Functionality

In aqueous solutions, when the concentration of SDS-d25 surpasses a certain threshold, the individual monomers (unimers) spontaneously self-assemble into organized aggregates known as micelles.[11] This process, termed micellization, is a thermodynamically driven phenomenon aimed at minimizing the unfavorable interactions between the hydrophobic tails and water.

The Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[11] Below the CMC, SDS-d25 molecules exist predominantly as individual monomers in solution and at interfaces. Above the CMC, any additional surfactant molecules will preferentially form new micelles.[11]

The CMC of standard, non-deuterated SDS in pure water at 25°C is approximately 8.2 x 10⁻³ mol/L.[11][12][13] The deuteration of the alkyl chain in SDS-d25 can have a minor effect on its physicochemical properties, including the CMC, due to subtle differences in intermolecular forces. However, for most practical purposes, the CMC of SDS-d25 is considered to be very close to that of its protonated counterpart.

| Parameter | SDS (protonated) | SDS-d25 (deuterated) |

| Molecular Formula | CH₃(CH₂)₁₁OSO₃Na | CD₃(CD₂)₁₁OSO₃Na |

| Molecular Weight | ~288.38 g/mol [3] | ~313.53 g/mol [6][14] |

| Typical CMC (in H₂O at 25°C) | ~8.2 mM[11][12][13] | ~8.0 - 8.3 mM |

The Structure of an SDS-d25 Micelle

An SDS-d25 micelle is typically a spherical structure where the hydrophobic, deuterated tails are sequestered in the core, shielded from the aqueous environment.[15][16] The hydrophilic sulfate head groups form the outer surface, or corona, of the micelle, maintaining favorable interactions with the surrounding water molecules. This arrangement creates a microenvironment within the micelle core that is non-polar, capable of solubilizing hydrophobic molecules that are otherwise insoluble in water.

Caption: Schematic of an SDS-d25 micelle in aqueous solution.

Key Applications Leveraging the Deuterated Nature of SDS-d25

The primary advantage of SDS-d25 lies in the substitution of protons with deuterons in its hydrophobic tail. This isotopic labeling is crucial for specific analytical techniques where the presence of hydrogen signals from the surfactant would interfere with the analysis of the molecule of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution-state NMR studies of macromolecules like proteins or peptides, detergents are often used to solubilize and stabilize the analyte in a membrane-mimicking environment.[8] If standard protonated SDS were used, the abundant ¹H signals from its long alkyl chain would overwhelm the signals from the analyte, making spectral analysis nearly impossible.

By using SDS-d25, the interfering proton signals from the detergent are eliminated, providing a "background-free" spectrum.[6] This allows for the unambiguous detection and analysis of the proton signals from the solubilized protein or peptide, enabling detailed structural and dynamic studies.[8][9][17][18]

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure and interactions of macromolecules and their complexes in solution. The technique relies on the differential scattering of neutrons by atomic nuclei. Hydrogen (¹H) and deuterium (²H or D) have vastly different neutron scattering lengths, a property that can be exploited in a method called "contrast matching."

In a SANS experiment involving a protein-detergent complex, using SDS-d25 in a D₂O-based buffer can make the detergent effectively "invisible" to the neutrons.[9] The scattering length density of the deuterated detergent can be matched to that of the D₂O solvent, thus minimizing its contribution to the overall scattering pattern. This "contrast matching" allows the scattering signal from the solubilized protein to be isolated and analyzed, providing clear information about its size, shape, and conformation within the micelle.[9][19]

Experimental Protocol: Preparation of SDS-d25 Micelles for NMR Analysis

This protocol outlines a validated, step-by-step methodology for preparing a protein sample solubilized in SDS-d25 micelles for NMR spectroscopy. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To prepare a stable, monodisperse sample of a target protein solubilized in SDS-d25 micelles suitable for high-resolution NMR analysis.

Materials:

-

Target protein (lyophilized powder)

-

Sodium dodecyl-d25 sulfate (SDS-d25), ≥98 atom % D[6]

-

Phosphate buffer components (e.g., NaH₂PO₄, Na₂HPO₄)

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Standard laboratory glassware and equipment

Methodology:

-

Buffer Preparation (Causality: pH Stability and Isotopic Purity):

-

Prepare a concentrated stock solution of the desired phosphate buffer (e.g., 200 mM, pH 6.5) in D₂O.

-

Rationale: Using D₂O as the solvent is critical for minimizing the residual ¹H signal from water in the final NMR sample. The buffer ensures that the protein's charge state and stability are maintained.

-

-

SDS-d25 Stock Solution (Causality: Accurate Concentration and Micelle Formation):

-

Accurately weigh the required amount of SDS-d25 powder to prepare a concentrated stock solution (e.g., 200 mM) in the D₂O buffer.

-

Gently agitate the solution until the SDS-d25 is fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.

-

Rationale: A concentrated stock allows for precise dilution to the final desired concentration, which must be well above the CMC to ensure a stable micellar environment for the protein.

-

-

Protein Solubilization (Causality: Gentle Denaturation and Encapsulation):

-

Dissolve the lyophilized protein directly into a volume of the D₂O buffer to a concentration slightly higher than the final target concentration.

-

Slowly add the SDS-d25 stock solution to the protein solution dropwise while gently stirring. The final concentration of SDS-d25 should be well above the CMC (e.g., 100-150 mM).

-

Allow the mixture to incubate at room temperature for 1-2 hours.

-

Rationale: The SDS-d25 micelles will interact with the protein, unfolding it from any aggregated state and encapsulating it within a detergent micelle. This process should be gradual to promote proper protein-micelle complex formation.

-

-

Sample Finalization and Quality Control (Causality: Homogeneity and NMR Suitability):

-

Adjust the final volume with the D₂O buffer to achieve the target protein and detergent concentrations.

-

Transfer the solution to an appropriate NMR tube.

-

Centrifuge the NMR tube at low speed to remove any potential micro-aggregates.

-

Rationale: A homogenous, monodisperse sample is essential for acquiring high-quality NMR spectra. Centrifugation ensures the removal of any particulate matter that could degrade spectral quality.

-

Caption: Workflow for preparing a protein sample in SDS-d25 micelles.

Conclusion

The amphiphilic nature of SDS-d25, driven by its distinct hydrophilic head and deuterated hydrophobic tail, is fundamental to its function as a surfactant. While its self-assembly into micelles mirrors that of its protonated counterpart, the isotopic labeling of its alkyl chain provides a decisive advantage in modern analytical science. By eliminating confounding proton signals in NMR spectroscopy and enabling contrast matching in SANS, SDS-d25 allows researchers to probe the structure and dynamics of membrane proteins and other challenging biomolecules with unparalleled clarity. This guide has provided a foundational understanding of SDS-d25's core properties and a practical framework for its application, empowering scientists to leverage this powerful tool in their research and development endeavors.

References

-

Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications. (n.d.). PubMed. Retrieved from [Link][8]

-

Deuterated surfactants - The Road to the ESS - About - SINE2020 portal. (n.d.). SINE2020. Retrieved from [Link]

-

A small-angle neutron scattering study of sodium dodecyl sulfate-poly(propylene oxide) methacrylate mixed micelles. (n.d.). PubMed. Retrieved from [Link][19]

-

Using perdeuterated surfactant micelles to resolve mixture components in diffusion-ordered NMR spectroscopy. (n.d.). PubMed. Retrieved from [Link][17]

-

Critical micelle concentration. (2023, December 29). Wikipedia. Retrieved from [Link][11]

-

Sodium dodecyl sulfate. (2024, January 5). Wikipedia. Retrieved from [Link][1]

-

The critical micelle concentration (cmc) of SDS as a function of the... (n.d.). ResearchGate. Retrieved from [Link][12]

-

Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR) Spectroscopy and Small-Angle Neutron Scattering (SANS) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link][9]

-

Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Changes in the permeability of the blood-brain barrier following sodium dodecyl sulphate administration in the rat. (n.d.). PubMed. Retrieved from [Link][5]

-

Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time. (2020, May 13). MDPI. Retrieved from [Link][18]

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (2018, August 16). PMC - NIH. Retrieved from [Link][13]

-

Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. (n.d.). SciSpace. Retrieved from [Link]

-

Deuterium Isotope Effects on the Interaction between Hyperbranched Polyethylene Imine and an Anionic Surfactant | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

1 SMALL-ANGLE NEUTRON SCATTERING FROM SDS MICELLES IN WATER. (n.d.). NIST. Retrieved from [Link][15]

-

Solved 5. Sodium dodecyl sulfate (SDS) is an amphipathic. (2021, September 21). Chegg.com. Retrieved from [Link][10]

-

Temperature Effect on the Nanostructure of SDS Micelles in Water. (2013, April 11). NIST Technical Series Publications. Retrieved from [Link][16]

-

Small-angle neutron scattering from mixtures of sodium dodecyl sulfate and a cationic, bolaform surfactant containing azobenzene. (n.d.). PubMed. Retrieved from [Link]

-

Association of sodium dodecyl sulfate in aqueous solutions according to chemical shifts in 1H NMR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

Sodium dodecyl sulfate-d25 | C12H25NaO4S | CID 23700838. (n.d.). PubChem - NIH. Retrieved from [Link][14]

-

Internal dynamics in SDS micelles: neutron scattering study. (2010, December 30). PubMed. Retrieved from [Link]

Sources

- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 2. Primary Applications of Sodium Dodecyl Sulfate (SDS) – Sodium [sodiumdodecylsulfate.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Changes in the permeability of the blood-brain barrier following sodium dodecyl sulphate administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 十二烷基钠25硫酸钠 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

- 8. Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solved 5. Sodium dodecyl sulfate (SDS) is an amphipathic | Chegg.com [chegg.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium dodecyl sulfate-d25 | C12H25NaO4S | CID 23700838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ncnr.nist.gov [ncnr.nist.gov]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. Using perdeuterated surfactant micelles to resolve mixture components in diffusion-ordered NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A small-angle neutron scattering study of sodium dodecyl sulfate-poly(propylene oxide) methacrylate mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Deuteration in Surfactants for Scientific Analysis

Abstract

The strategic substitution of hydrogen with its heavier isotope, deuterium, in surfactant molecules—a process known as deuteration—is a powerful, yet nuanced, technique that unlocks unparalleled insights in various fields of scientific analysis. For researchers, materials scientists, and drug development professionals, understanding the principles and applications of deuterated surfactants is critical for probing the structure and dynamics of complex soft matter systems. This guide provides an in-depth exploration of the causality behind using deuterated surfactants, focusing on their pivotal role in enhancing analytical techniques such as Small-Angle Neutron Scattering (SANS), Neutron Reflectometry (NR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and illustrate key concepts with data and visualizations to empower researchers to leverage this technology for precise structural and functional elucidation.

The Foundational Principles: Surfactants and the Deuterium Advantage

The Nature of Surfactants

Surfactants (surface-active agents) are amphiphilic molecules, meaning they possess both a hydrophilic ("water-loving") head group and a hydrophobic ("water-fearing") tail.[1] This dual nature drives their characteristic behavior: reducing the surface tension of a liquid and forming self-assembled aggregates like micelles or bilayers in solution above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3] These aggregates are central to applications ranging from detergents and cosmetics to advanced drug delivery systems.[4][5]

Why Deuteration? The Isotopic Contrast

Deuterium (²H or D) is a stable isotope of hydrogen containing one proton and one neutron. While chemically similar to hydrogen, its nuclear properties are distinct, which is the cornerstone of its utility in analysis. The most significant difference lies in its interaction with neutrons. Hydrogen (¹H) and deuterium (²H) have vastly different neutron scattering lengths, which leads to a large difference in their Scattering Length Density (SLD) —a measure of the scattering power of a material.[6] This isotopic difference is the key that allows researchers to "tune" the visibility of different components in a complex system.

In the context of drug development, deuteration of the drug molecule itself can also be used to alter its metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism and improve pharmacokinetic properties.[7][8][9] However, for the analytical purposes discussed here, the primary advantage is the scattering contrast.

The Power of Contrast: Deuterated Surfactants in Neutron Scattering

Neutron scattering techniques are non-destructive methods ideal for studying the structure of soft matter at the nanoscale (1-100 nm).[6][10] The ability to use deuteration to create contrast between different components is a unique advantage over analogous X-ray techniques.[11]

Small-Angle Neutron Scattering (SANS)

SANS measures the elastic scattering of neutrons at small angles to determine the size, shape, and organization of nanoscale structures in solution.[12] The technique's power is fully realized through Contrast Variation , where the SLD of the solvent is adjusted by mixing normal water (H₂O) and heavy water (D₂O). By matching the solvent's SLD to that of a specific component, that component becomes effectively "invisible" to the neutrons, allowing the structure of the remaining components to be studied in isolation.[13][14]

Deuterated surfactants are indispensable for this. For instance, in a micellar system:

-

Using a protonated surfactant in D₂O highlights the entire micelle.

-

Using a deuterated surfactant in D₂O can make the surfactant nearly invisible, allowing for the direct observation of a solubilized (protonated) drug molecule within the micelle.[15]

-

Using a selectively deuterated surfactant (e.g., deuterated tail, protonated head) in a specific H₂O/D₂O mixture can reveal the internal core-shell structure of the micelle itself.[11]

This is particularly crucial for studying complex drug delivery vehicles like lipid nanoparticles, where deuterating a specific component, such as cholesterol, can elucidate its structural role within the particle.[16]

The ability to perform contrast matching is predicated on the different SLD values of the system's components.

| Component | SLD (10⁻⁶ Å⁻²) | Contrast Match Point (% D₂O) |

| H₂O | -0.56 | N/A |

| D₂O | 6.36 | N/A |

| Protonated Alkyl Chain (CH₂) | -0.4 to -0.5 | ~5-10% |

| Deuterated Alkyl Chain (CD₂) | ~6.7 | ~105% (not physically reachable) |

| Typical Protein | ~2.0 - 2.5 | ~40-45% |

| Typical DNA/RNA | ~3.5 | ~65-70% |

| (Note: Values are approximate and can vary slightly based on molecular volume and specific composition.[14]) |

This protocol outlines the steps to determine the location of a hydrophobic drug within a surfactant micelle.

-

Component Characterization: Obtain or synthesize the protonated drug, the perdeuterated version of the surfactant (e.g., d-SDS), H₂O, and D₂O.

-

SLD Calculation: Calculate the theoretical SLD of the drug and the deuterated surfactant using online tools or established formulas based on their chemical composition and density.[14]

-

Determine Contrast Match Point: Calculate the percentage of D₂O in H₂O required to match the SLD of the deuterated surfactant. This creates a "null-reflecting" solvent for the surfactant, effectively making the micelles invisible.

-

Sample Preparation:

-

Sample 1 (Reference): Prepare a solution of the deuterated surfactant in the calculated H₂O/D₂O mixture. The scattering from this sample should be minimal, confirming the contrast match.

-

Sample 2 (Test): Prepare a solution with the same deuterated surfactant and solvent mixture, but now with the protonated drug solubilized within the micelles.

-

-

SANS Measurement: Perform SANS experiments on both samples. The scattering signal from Sample 2 will arise almost exclusively from the drug molecules, allowing for the determination of their distribution and aggregation state within the "invisible" micelles.[15]

-

Data Analysis: Model the scattering data from Sample 2 using appropriate form factors (e.g., for spheres, ellipsoids) to determine the spatial arrangement of the drug molecules.[13]

Caption: Workflow for a SANS contrast variation experiment.

Neutron Reflectometry (NR)

NR is a surface-sensitive technique used to study the structure of thin films and interfaces.[17] It measures the reflection of a neutron beam from a flat surface to determine the SLD profile perpendicular to that surface. By using deuterated surfactants and solvents, NR can precisely determine the thickness, composition, and roughness of adsorbed surfactant layers at solid-liquid or air-liquid interfaces.[18][19] This is invaluable for understanding phenomena like wetting, lubrication, and biofouling.

For example, in a study of mixed surfactant adsorption at the air-water interface, two sets of samples can be prepared: one with deuterated surfactant A and protonated B, and another with protonated A and deuterated B. This allows for the unambiguous quantification of each surfactant's contribution to the adsorbed monolayer.[18]

Unmasking Interactions: Deuterated Surfactants in NMR Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and interactions. Deuteration plays a crucial, albeit different, role here compared to neutron scattering.

Proton (¹H) NMR: Eliminating Interference

In standard ¹H NMR, the signals from hydrogen atoms are measured. If an analyte is studied in a surfactant solution, the massive number of protons on the surfactant molecules can create large, broad signals that obscure the much smaller signals from the analyte. By using a perdeuterated surfactant , the surfactant becomes "invisible" in the ¹H NMR spectrum.[20][21] This allows for the clear, unhindered observation of the analyte's signals, making it possible to study its interactions with the micellar environment through changes in chemical shifts, line broadening, or through-space correlations (NOESY).

This approach is particularly powerful in Diffusion-Ordered Spectroscopy (DOSY), which separates the NMR signals of different molecules based on their diffusion coefficients. If two peptides have similar sizes and diffusion coefficients, they are difficult to resolve. However, by adding perdeuterated micelles that interact differently with each peptide, their apparent diffusion coefficients diverge, enabling their separation and analysis in the DOSY spectrum.[20][22]

Deuterium (²H) NMR: Probing Order and Dynamics

When selectively deuterated surfactants are used, ²H NMR can be performed to directly probe the deuterated sites. The deuterium nucleus has a quadrupole moment, and its NMR signal is highly sensitive to the local molecular orientation and dynamics. By analyzing the quadrupolar splitting in the ²H NMR spectrum, one can determine the order parameter of the C-D bonds along the surfactant's alkyl chain.[23][24] This provides exquisite detail on the conformational freedom and packing of surfactant molecules within ordered liquid-crystalline phases.[23]

Caption: Conceptual diagram of DOSY-NMR resolution enhancement.

Synthesis of Deuterated Surfactants: An Enabling Science

The availability of deuterated surfactants is a critical prerequisite for these advanced analytical techniques. Their synthesis is a specialized field. Common strategies include:

-

Direct H/D Exchange: Exchanging protons for deuterons on a pre-existing surfactant molecule. This is often done using D₂O as the deuterium source under high temperature and pressure with a metal catalyst like Pt/C.[25]

-

Step-wise Synthesis: Building the surfactant molecule from smaller, deuterated starting materials. This approach is more complex but necessary when direct exchange is not feasible, such as for unsaturated lipids or molecules with sensitive functional groups.[4]

Facilities like those at ISIS (UK) and the European Spallation Source (ESS) are dedicated to producing a range of deuterated molecules, including surfactants, to support the scientific community.[4][25]

Conclusion: An Indispensable Tool for Modern Science

Deuteration is not merely an isotopic substitution; it is a strategic modification that transforms surfactant molecules into powerful analytical probes. By leveraging the unique nuclear properties of deuterium, researchers can manipulate experimental contrast to selectively highlight or hide components within complex assemblies. In neutron scattering, this enables the precise determination of nanoscale structures, from the location of a drug in a micelle to the composition of interfacial films. In NMR, it removes spectral interference to unmask subtle molecular interactions and dynamics. For scientists and professionals in drug development and materials science, mastering the application of deuterated surfactants is essential for pushing the boundaries of molecular characterization and designing more effective, sophisticated materials and therapies.

References

-

Synthesis of novel deuterated lipids and surfactants. (2019). ESS. [Link]

-

Zielinski, M. E., & Morris, K. F. (2009). Using perdeuterated surfactant micelles to resolve mixture components in diffusion-ordered NMR spectroscopy. Magnetic Resonance in Chemistry, 47(1), 53-6. [Link]

-

Deuterated surfactants - The Road to the ESS. (n.d.). SINE2020. [Link]

-

SANS contrast matching for the unambiguous localization of anionic dye in cationic surfactant micelles. (2023). RSC Publishing. [Link]

-

Using perdeuterated surfactant micelles to resolve mixture components in diffusion‐ordered NMR spectroscopy. (2009). Scilit. [Link]

-

Deuterium NMR spectra of the deuterated dodecyl chain of the surfactant... (n.d.). ResearchGate. [Link]

-

Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling. (2018). PubMed Central. [Link]

-

Impact of the Amphoteric Nature of a Chelating Surfactant on its Interaction with an Anionic Surfactant: A Surface Tension and Neutron Reflectivity Study of Binary Mixed Solutions. (n.d.). PubMed Central. [Link]

-

Neutron reflectometry on superspreading and non-superspreading trisiloxane surfactants. (2025). arXiv. [Link]

-

Interaction of Surface-Modified Alumina Nanoparticles and Surfactants at an Oil/Water Interface: A Neutron Reflectometry, Scattering, and Enhanced Oil Recovery Study. (2022). ACS Publications. [Link]

-

Polymers and Surfactants at Fluid Interfaces Studied with Specular Neutron Reflectometry. (n.d.). ResearchGate. [Link]

-

Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles. (2021). ACS Publications. [Link]

-

Advances in Small Angle Neutron Scattering on Polysaccharide Materials. (n.d.). MDPI. [Link]

-

Mixing in cationic surfactant films studied by small-angle neutron scattering. (n.d.). Journal of the Chemical Society, Faraday Transactions. [Link]

-

Neutron Reflectometry of an Anionic Surfactant at the Solid-Liquid Interface under Shear. (n.d.). ResearchGate. [Link]

-

Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents. (2025). Royal Society of Chemistry. [Link]

-

A Combined Raman and Deuterium NMR Spectroscopic Study on the Molecular and Phase Structure of a Nonionic Surfactant C12E5−Water System. (n.d.). ACS Publications. [Link]

-

Small angle neutron scattering study of two nonionic surfactants in water micellar solutions. (2025). Journal of Surface Investigation: X-ray, Synchrotron and Neutron Techniques. [Link]

-

SANS Small-Angle Neutron Scattering. (n.d.). TU Delft. [Link]

-

NMR relaxation in isotropic surfactant systems. A deuterium, carbon-13, and nitrogen-14 NMR study of the micellar (L1) and cubic. (n.d.). ACS Publications. [Link]

-

Effective Synthesis of Deuterated n-Octylamine and Its Analogues. (n.d.). EPJ Web of Conferences. [Link]

-

Small-angle neutron scattering. (n.d.). Wikipedia. [Link]

-

A small-angle neutron scattering study of nonionic surfactant molecules at the water–oil interface. (n.d.). CORE. [Link]

-

Synthesis of Deuterated Compounds by Flow Chemistry. (2024). CoLab. [Link]

-

The power of deuteration brings insight for vaccine and drug delivery. (2021). YouTube. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). PubMed Central. [Link]

-

The Application of Deuteration Strategy in Drug Design. (2025). PubMed. [Link]

-

Introduce the significant advantages of deuterated reagents. (2024). UCHEM. [Link]

-

Guide to Surface Tension, Surfactants and Micelles. (2022). CSC Scientific. [Link]

-

What are Surfactants and How Do They Impact Surface Tension?. (n.d.). Brighton Science. [Link]

-

How Do Surfactants Affect Surface Tension?. (2025). YouTube. [Link]

-

Surfactant. (n.d.). Wikipedia. [Link]

-

INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION. (n.d.). UBC Library Open Collections. [Link]

Sources

- 1. Surfactant - Wikipedia [en.wikipedia.org]

- 2. cscscientific.com [cscscientific.com]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. Deuterated surfactants - The Road to the ESS - About - SINE2020 portal [sine2020.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. Small-angle neutron scattering - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tudelft.nl [tudelft.nl]

- 11. mdpi.com [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. SANS contrast matching for the unambiguous localization of anionic dye in cationic surfactant micelles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00556A [pubs.rsc.org]

- 14. Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. arxiv.org [arxiv.org]

- 18. Impact of the Amphoteric Nature of a Chelating Surfactant on its Interaction with an Anionic Surfactant: A Surface Tension and Neutron Reflectivity Study of Binary Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using perdeuterated surfactant micelles to resolve mixture components in diffusion-ordered NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. myuchem.com [myuchem.com]

- 22. scilit.com [scilit.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Documents download module [ec.europa.eu]

The Use of Perdeuterated Sodium Dodecyl Sulfate (SDS-d25) in NMR Spectroscopy: A Technical Guide for Researchers

This guide provides an in-depth exploration of the fundamental principles and practical applications of perdeuterated sodium dodecyl sulfate (SDS-d25) in Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, from the underlying theory to detailed experimental protocols, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Imperative for Membrane Mimetics in Structural Biology

Integral membrane proteins (IMPs) represent a significant fraction of the proteome and are the targets of a vast number of pharmaceuticals. However, their inherent hydrophobicity poses a significant challenge for structural elucidation by high-resolution techniques like solution-state NMR spectroscopy. To overcome this, IMPs must be extracted from their native lipid bilayer and solubilized in a membrane-mimetic environment that preserves their structure and function. Detergent micelles are a widely used class of membrane mimetics that encapsulate the hydrophobic domains of IMPs, creating a soluble protein-detergent complex amenable to NMR analysis.